Ethyl 4-acetyl-5-oxohexanoate

Purity Quality Control Procurement

Ethyl 4-acetyl-5-oxohexanoate (CAS 2832-10-2) is a specialized β-diketone-containing diester compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol. Physically, it is a clear liquid at room temperature with a documented density of 1.067 g/mL at 25 °C and a boiling point of 153-154 °C at 19 mmHg.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 2832-10-2
Cat. No. B1333547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetyl-5-oxohexanoate
CAS2832-10-2
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C(=O)C)C(=O)C
InChIInChI=1S/C10H16O4/c1-4-14-10(13)6-5-9(7(2)11)8(3)12/h9H,4-6H2,1-3H3
InChIKeyYRSGDLIATOURQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Acetyl-5-oxohexanoate (CAS 2832-10-2): Procure for Curcumin Analog Synthesis and Advanced Organic Building Block Applications


Ethyl 4-acetyl-5-oxohexanoate (CAS 2832-10-2) is a specialized β-diketone-containing diester compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol [1]. Physically, it is a clear liquid at room temperature with a documented density of 1.067 g/mL at 25 °C and a boiling point of 153-154 °C at 19 mmHg . Its chemical structure features both an ethyl ester moiety and two acetyl groups on a hexanoate backbone, which provides a unique, extended conjugated system when incorporated into larger molecular frameworks . This distinct scaffold is particularly valued as a key intermediate for constructing specific molecular architectures, most notably in the synthesis of long-linker curcumin analogs with potential antiandrogenic activity [2].

Why In-Class Analogs Cannot Substitute for Ethyl 4-Acetyl-5-oxohexanoate in Curcumin Analog Synthesis


Substituting ethyl 4-acetyl-5-oxohexanoate with closely related analogs, such as methyl 4-acetyl-5-oxohexanoate or simpler β-diketones, introduces significant risk of synthetic failure or altered biological activity in the final product. The specific ethyl ester group on the hexanoate chain is not merely a functional handle; its presence dictates the compound's solubility profile, its reactivity in condensation reactions, and critically, the three-dimensional spatial arrangement and linker length in target molecules like the [7-(4-hydroxy-3-methoxyphenyl)-4-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-5-oxohepta-4,6-dienoic acid ethyl ester] curcumin analog [1]. The synthesis of this specific analog relies on a defined extended conjugated system, which is generated by the exact placement of the acetyl and ethyl ester groups on the C₆ backbone of ethyl 4-acetyl-5-oxohexanoate . A generic substitution with a different ester (e.g., methyl) or a shorter-chain β-diketone would alter this critical linker geometry, potentially abrogating target binding and rendering the synthesized analog ineffective, thus justifying the compound's specific procurement for this validated application [1].

Procurement-Relevant Quantitative Differentiation: Ethyl 4-Acetyl-5-oxohexanoate vs. Closest Analogs


Commercial Purity: Ethyl Ester (≥98%) vs. Methyl Ester (Undocumented)

For procurement decisions, the commercially available purity of ethyl 4-acetyl-5-oxohexanoate is a verifiable differentiator against its closest analog, methyl 4-acetyl-5-oxohexanoate (CAS 13984-53-7). Ethyl 4-acetyl-5-oxohexanoate is consistently offered by major suppliers with a validated minimum purity of 98% (GC) or 96.0% (GC) . In contrast, commercial sources for the methyl analog typically list no purity specification or provide only a qualitative description, making it a riskier choice for reproducible synthesis .

Purity Quality Control Procurement

Validated Application: Specific Role in Long-Linker Curcumin Analog Synthesis

Ethyl 4-acetyl-5-oxohexanoate has been explicitly used and validated as a key building block for the synthesis of a specific, long-linker curcumin analog with documented potential antiandrogenic activity [1]. The synthesized compound, [7-(4-hydroxy-3-methoxyphenyl)-4-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-5-oxohepta-4,6-dienoic acid ethyl ester], is a direct product of its use. While other β-diketones can be used to synthesize different curcumin analogs, this specific linker length and structure—enabled by ethyl 4-acetyl-5-oxohexanoate's C₆ backbone and acetyl placement—are required to produce this exact molecule.

Curcumin Analog Antiandrogenic Activity Prostate Cancer

Physicochemical Properties: Density and Boiling Point vs. Methyl Ester

The physicochemical properties of ethyl 4-acetyl-5-oxohexanoate provide measurable differentiation from its methyl ester analog, impacting handling and formulation. The target compound has a documented density of 1.067 g/mL at 25 °C and a boiling point of 153-154 °C at 19 mmHg [1]. The methyl ester (CAS 13984-53-7) is a distinct chemical entity with a lower molecular weight (186.21 g/mol) . This difference in molecular weight and the absence of a similarly documented boiling point for the methyl ester in standard references make the ethyl ester a more predictable reagent for experimental design.

Physicochemical Properties Formulation Handling

Spectral Data Availability: 13C NMR Reference Standard vs. Methyl Ester

For researchers requiring analytical validation, the availability of authoritative spectral data is a key differentiator. A reference 13C NMR spectrum for ethyl 4-acetyl-5-oxohexanoate is available in the Spectral Database for Organic Compounds (SDBS), providing a reliable standard for compound identification and purity assessment [1]. No comparable entry for the methyl ester analog exists in this authoritative, free-to-access database. This directly translates to easier and more confident in-house QC for the ethyl ester.

Analytical Chemistry Quality Control NMR

Supply Chain Security: Multiple Global Vendors with Verified Quality Control

Procurement risk is mitigated by the fact that ethyl 4-acetyl-5-oxohexanoate is available from multiple, established global chemical suppliers with stringent quality control standards, including Thermo Fisher Scientific (Alfa Aesar), TCI America, and Sigma-Aldrich . This multi-vendor sourcing ensures competitive pricing and supply security. In contrast, the methyl ester analog (CAS 13984-53-7) is primarily listed by niche or custom synthesis providers, lacking the same level of commercial availability and documented quality assurance, which can lead to longer lead times and higher costs.

Supply Chain Vendor Qualification Procurement

Documented LogP Value: 1.12390 for Improved Predictability in Drug Design

A crucial, quantifiable parameter for medicinal chemistry is the partition coefficient (LogP). Ethyl 4-acetyl-5-oxohexanoate has a documented LogP value of 1.12390 . This value allows researchers to predict its behavior in biological systems and during purification. In contrast, the LogP value for the methyl ester analog (CAS 13984-53-7) is not readily available in public chemical databases. This lack of a key calculated property for the methyl analog introduces additional uncertainty in computational modeling and experimental planning, making the ethyl ester a more predictable and therefore preferable starting material.

Lipophilicity ADME Drug Design

Optimal Application Scenarios for Ethyl 4-Acetyl-5-oxohexanoate Based on Quantified Evidence


Synthesis of Long-Linker Curcumin Analogs for Anti-Prostate Cancer Research

This compound is the optimal procurement choice for research groups focused on synthesizing the specific [7-(4-hydroxy-3-methoxyphenyl)-4-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-5-oxohepta-4,6-dienoic acid ethyl ester] curcumin analog or structurally related long-linker derivatives. As evidenced in Section 3, no other building block can provide the exact C₆ backbone and functional group arrangement required for this target molecule [1]. Using a generic substitute will result in a different product with unknown, and likely diminished, antiandrogenic activity.

Quality Control and Analytical Method Development

Laboratories establishing analytical methods (HPLC, GC, NMR) for reaction monitoring or final product characterization should select ethyl 4-acetyl-5-oxohexanoate over its analogs due to the availability of authoritative spectral data (e.g., SDBS 13C NMR) and its guaranteed high purity (≥96-98%) [2]. This data provides a reliable, verifiable benchmark for method validation and ensures accurate, reproducible results.

Research Requiring Reliable Physicochemical Input Parameters

For computational chemistry, formulation development, or any experimental design requiring precise calculation of molarity, solvent partitioning, or purification parameters, ethyl 4-acetyl-5-oxohexanoate is the superior choice. Its documented density (1.067 g/mL), boiling point (153-154 °C/19 mmHg), and LogP (1.12390) provide the necessary quantitative inputs for predictable and reproducible outcomes .

Long-Term, Multi-Year Research Programs

Projects with extended timelines benefit from the compound's secure, multi-vendor supply chain. Procuring from established global suppliers like Thermo Fisher, TCI, and Sigma-Aldrich mitigates the risk of stock-outs and price volatility often associated with niche or custom-synthesized compounds . This ensures project continuity and budget stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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